molecular formula C12H18N2O2 B1493042 Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate CAS No. 2098007-60-2

Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate

Cat. No. B1493042
CAS RN: 2098007-60-2
M. Wt: 222.28 g/mol
InChI Key: GCAGFBOHHOSJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. The pyrimidine ring is substituted with ethyl, butyl, and methyl groups.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate are not available, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo oxidation, substitution, and cyclization reactions .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties. For instance, they have been used in the treatment of myeloid leukemia, breast cancer, and other types of cancer . They have also been used as DNA topoisomerase II inhibitors, which are important in cancer treatment .

Antimicrobial Applications

Pyrimidine derivatives have shown antimicrobial activity, making them useful in the treatment of various infections .

Antifungal Applications

In addition to their antimicrobial properties, pyrimidine derivatives have also demonstrated antifungal activity .

Antiparasitic Applications

Pyrimidine derivatives have been used as antiparasitic agents, providing another important application in the medical field .

Diuretic Applications

Pyrimidine derivatives have been used as diuretics, which are medications that help the body get rid of excess water and salt .

Neuroprotective and Anti-neuroinflammatory Applications

A series of novel triazole-pyrimidine-based compounds, which could potentially include Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antihypertensive Applications

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives, helping to manage blood pressure and prevent heart disease .

properties

IUPAC Name

ethyl 6-butyl-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-6-7-10-8-11(12(15)16-5-2)14-9(3)13-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAGFBOHHOSJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-butyl-2-methylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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